6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide
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Overview
Description
6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C8H12N4O It is a pyridine derivative with a carboxamide group at the 3-position and an ethylhydrazinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with ethylhydrazine under specific conditions. The reaction is usually carried out in the presence of a condensing agent such as pyridine-3-carboxylic anhydride (3-PCA) and an activator like 4-(dimethylamino)pyridine. The reaction conditions are mild, and the product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, hydrazine derivatives, and oxides.
Scientific Research Applications
6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of urease activity, which is crucial for its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxamide: A simpler analog with similar structural features.
Ethylhydrazine derivatives: Compounds with similar hydrazine groups but different substituents on the pyridine ring.
Uniqueness
6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide is unique due to the presence of both the ethylhydrazinyl and carboxamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
6-(2-ethylhydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-2-11-12-7-4-3-6(5-10-7)8(9)13/h3-5,11H,2H2,1H3,(H2,9,13)(H,10,12) |
InChI Key |
FJLCMQJTPQTRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC1=NC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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